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Compound of Interest

3-Acetyl-5-(4-chlorophenyl)-2-
Compound Name:
methylfuran

cat. No.: B1586237

An In-Depth Technical Guide to 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (CAS: 43020-12-
8) for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-5-(4-chlorophenyl)-2-
methylfuran, a heterocyclic compound of significant interest in medicinal chemistry and drug
development. We will delve into its fundamental chemical and physical properties, explore
plausible synthetic routes based on established furan chemistry, and critically evaluate its
potential applications, with a particular focus on its role as a structural scaffold for novel
anticancer agents. The narrative is grounded in the broader context of related 5-(4-
chlorophenyl)furan derivatives, which have demonstrated promising activity as inhibitors of
tubulin polymerization. This document is intended for researchers, chemists, and
pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction to the Furan Scaffold in Medicinal
Chemistry

The furan ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural
products and synthetic compounds with diverse biological activities. Its utility in the
pharmaceutical field is well-documented, with furan derivatives being investigated for
antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 3-
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Acetyl-5-(4-chlorophenyl)-2-methylfuran, combines the furan core with a 4-chlorophenyl
group—a common feature in pharmacologically active molecules known to enhance binding
affinity to biological targets—and an acetyl group, which can serve as a key interaction point or
a handle for further chemical modification. This guide aims to synthesize the available data on
this compound and its close analogs to provide a foundational resource for its exploration in
drug discovery programs.

Compound Identification and Physicochemical
Properties

Accurate identification and understanding of a compound's physical properties are foundational
to any research and development endeavor. The key identifiers and computed physicochemical
properties for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 43020-12-8 PubChem][3]

1-[5-(4-chlorophenyl)-2-
IUPAC Name PubChem|[3]
methylfuran-3-yllethanone

Molecular Formula C13H11CIO2 PubChem|[3]

CC1=C(C=C(01)C2=CC=C(C
SMILES PubChem[3]
=C2)CI)C(=0)C

AOCVLRAZYZGWMS-
InChlKey PubChem][3]
UHFFFAOYSA-N

Table 2: Physicochemical Data
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Property Value Source

Molecular Weight 234.68 g/mol PubChem][3]
Exact Mass 234.0447573 Da PubChem][3]
Topological Polar Surface Area  30.2 A2 PubChem|[3]
Rotatable Bond Count 2 PubChem][3]
Hydrogen Bond Donor Count 0 PubChem|[3]

Hydrogen Bond Acceptor
2 PubChem][3]
Count

Synthesis and Characterization

While specific literature detailing the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran
is not readily available, a plausible synthetic route can be designed based on well-established
methods for furan ring formation, such as the Paal-Knorr synthesis or related condensations.

Proposed Retrosynthetic Pathway

A logical approach involves the condensation of a 1,4-dicarbonyl compound. The target
molecule can be disconnected to reveal key synthons: a 1-(4-chlorophenyl)-substituted 1,4-
dicarbonyl precursor and a methylating/acetylating agent or sequence. The workflow below
illustrates a generalized synthetic strategy.
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Retrosynthesis Forward Synthesis

Starting Materials:
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran - 4-Chlorobenzaldehyde
- Pentane-2,4-dione (Acetylacetone)

Paal-Knorr Disconnection

Substituted 1,4-Dicarbonyl Compound Gl EEEIE ReaCt.'On
(e.g., Knoevenagel or similar)

4-Chlorobenzaldehyde & Cyclization/Dehydration

Acetylacetone (Acid or Base Catalyzed)

Final Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran.

Exemplary Synthesis Protocol

The following protocol is a generalized, exemplary procedure adapted from methodologies
used for synthesizing substituted furans. Causality: The choice of a base-catalyzed
condensation between an aldehyde (4-chlorobenzaldehyde) and a (3-diketone (acetylacetone)
is a classic and efficient method for constructing the requisite 1,4-dicarbonyl intermediate,
which can then undergo acid-catalyzed cyclization to form the furan ring.

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

» To a stirred solution of acetylacetone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol,
add a catalytic amount of a base such as piperidine or sodium ethoxide.
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o Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC). The base catalyzes the Knoevenagel condensation.

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water to precipitate the product.

« Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable
solvent (e.g., ethanol/water) to purify the intermediate.

Step 2: Cyclization to the Furan Ring
e Suspend the purified intermediate from Step 1 in a solvent such as toluene or acetic acid.

e Add a strong acid catalyst, for example, p-toluenesulfonic acid (p-TSA) or sulfuric acid. The
acid protonates a carbonyl oxygen, facilitating intramolecular nucleophilic attack by the enol
tautomer to form a five-membered ring.

e Heat the mixture to reflux for 4-8 hours. The final step is a dehydration reaction, driven by
heat, which results in the stable aromatic furan ring.

 After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract
the product with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield pure 3-Acetyl-5-(4-
chlorophenyl)-2-methylfuran.

Self-Validation: Each step must be validated. The structure of the intermediate and the final
product should be unequivocally confirmed using spectroscopic methods.

Spectroscopic Characterization

e 1H NMR: Expect signals corresponding to the methyl protons (~2.5 ppm), the acetyl protons
(~2.4 ppm), a furan ring proton (singlet, ~6.5-7.0 ppm), and aromatic protons from the
chlorophenyl ring (two doublets, ~7.4-7.8 ppm).
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e 13C NMR: Signals for the two methyl carbons, the acetyl carbonyl carbon (~190 ppm), and
carbons of the furan and chlorophenyl rings are expected.

» IR Spectroscopy: Key peaks would include a strong carbonyl (C=0) stretch around 1660-
1680 cm~1 and C-O-C stretching of the furan ring.

e Mass Spectrometry: The molecular ion peak [M]* should be observed at m/z corresponding
to its exact mass (234.04), along with a characteristic [M+2]* peak at approximately one-
third the intensity, confirming the presence of a single chlorine atom.

Potential Applications in Drug Development: An
Oncology Perspective

While direct biological data for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is sparse,
extensive research on structurally similar 5-(4-chlorophenyl)furan derivatives provides a strong
rationale for its investigation as an anticancer agent.[4][5][6]

The 5-(4-chlorophenyl)furan Scaffold as a Colchicine
Binding Site Inhibitor

A significant body of research has identified furan-based compounds as potent inhibitors of
tubulin polymerization.[4][6] Microtubules are dynamic polymers essential for forming the
mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest cells in
the G2/M phase of the cell cycle, ultimately triggering apoptosis. These agents often bind to
one of three main sites on tubulin: the colchicine, vinca, or taxane sites.

Studies have shown that compounds containing the 5-(4-chlorophenyl)furan core can act as
Colchicine Binding Site Inhibitors (CBSIs).[4][6] For instance, pyrazoline and pyridine
derivatives of this scaffold have displayed potent cytotoxicity against leukemia cell lines, with
ICso values in the nanomolar range, and were shown to inhibit tubulin polymerization by over
95%.[4][6] Molecular docking studies confirmed that these compounds occupy the colchicine
binding site on B-tubulin.[4]

Proposed Mechanism of Action
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The likely mechanism of action for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, by structural
analogy, is the disruption of microtubule function, leading to mitotic arrest and programmed cell
death.

Cell Cycle Progression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-methylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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